![molecular formula C22H36O8Sn B102503 (Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane CAS No. 15853-77-7](/img/structure/B102503.png)
(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane, commonly known as DBPAS, is an organotin compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of DBPAS is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. DBPAS has been found to interact with sulfhydryl groups in proteins, disrupting their function.
Effets Biochimiques Et Physiologiques
DBPAS has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antifungal properties. Studies have shown that DBPAS can induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the growth of fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DBPAS in lab experiments is its relatively low toxicity compared to other organotin compounds. However, DBPAS is still a hazardous material and should be handled with caution. Another limitation is the limited availability of DBPAS, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on DBPAS. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Another area of research is the development of new synthetic methods for DBPAS, which could improve its purity and yield. Additionally, the potential applications of DBPAS in agriculture and materials science warrant further investigation.
Méthodes De Synthèse
The synthesis of DBPAS involves several steps, including the reaction of dibutyltin oxide with 3-propoxycarbonylacrylic acid, followed by the addition of thionyl chloride and then the reaction with acryloyl chloride. The resulting compound is then reacted with hydroxylamine hydrochloride and sodium hydroxide to produce DBPAS. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
DBPAS has been found to have potential applications in various fields, including medicine, agriculture, and materials science. In medicine, DBPAS has been investigated for its anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro. In agriculture, DBPAS has been used as a fungicide and insecticide, with promising results in controlling plant diseases. In materials science, DBPAS has been used as a crosslinking agent for polymers, improving their mechanical properties.
Propriétés
Numéro CAS |
15853-77-7 |
|---|---|
Nom du produit |
(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane |
Formule moléculaire |
C22H36O8Sn |
Poids moléculaire |
547.2 g/mol |
Nom IUPAC |
4-O-[dibutyl-[(Z)-4-oxo-4-propoxybut-2-enoyl]oxystannyl] 1-O-propyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C7H10O4.2C4H9.Sn/c2*1-2-5-11-7(10)4-3-6(8)9;2*1-3-4-2;/h2*3-4H,2,5H2,1H3,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3-;;; |
Clé InChI |
KCEFGNYUOUUPFP-VGKOASNMSA-L |
SMILES isomérique |
CCCC[Sn](OC(=O)/C=C\C(=O)OCCC)(OC(=O)/C=C\C(=O)OCCC)CCCC |
SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCC)OC(=O)C=CC(=O)OCCC |
SMILES canonique |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCC)OC(=O)C=CC(=O)OCCC |
Autres numéros CAS |
15853-77-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



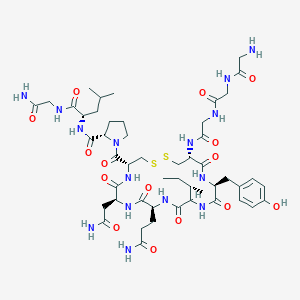
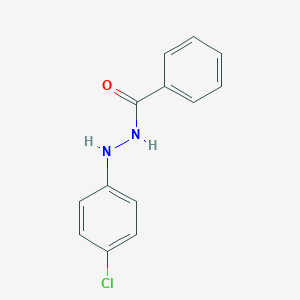
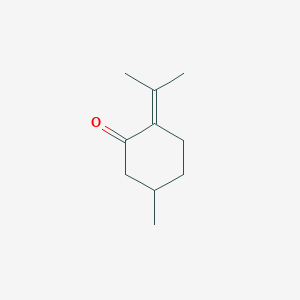
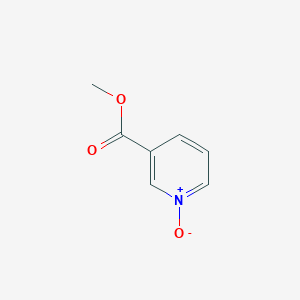
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B102426.png)
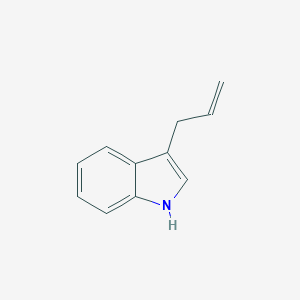
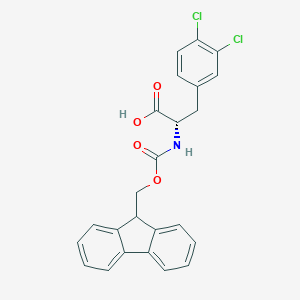
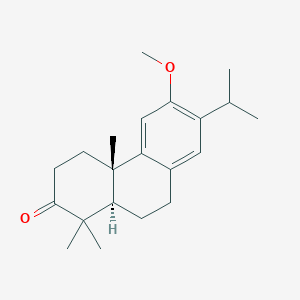
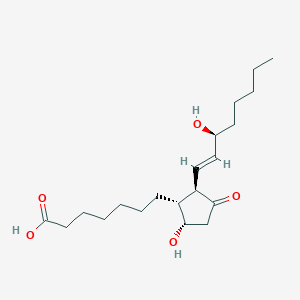
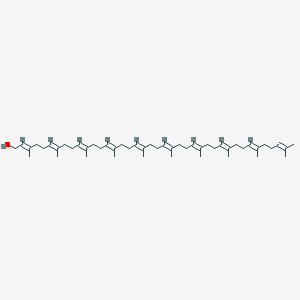
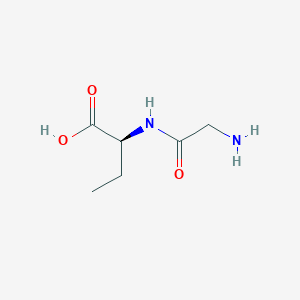
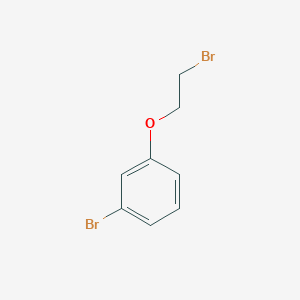
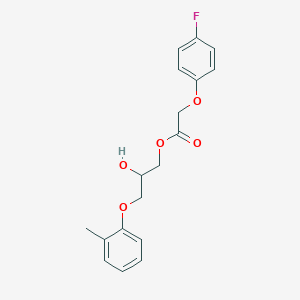
![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)